N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide
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Overview
Description
N~1~-(5-METHYL-3-ISOXAZOLYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including isoxazole, thiophene, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-METHYL-3-ISOXAZOLYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the isoxazole and thiophene intermediates. The key steps include:
Preparation of 5-Methyl-3-Isoxazole: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of 2-Thienylcarbonyl Chloride: This intermediate is prepared by reacting thiophene with thionyl chloride.
Coupling Reaction: The final step involves coupling the isoxazole and thiophene intermediates with a benzenesulfonamide derivative under controlled conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-METHYL-3-ISOXAZOLYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~1~-(5-METHYL-3-ISOXAZOLYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-METHYL-3-ISOXAZOLYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-3-Isoxazolyl)benzenesulfonamide
- N-(5-Methyl-3-Isoxazolyl)acetamide
- N-(5-Methyl-3-Isoxazolyl)malonamide
Uniqueness
N~1~-(5-METHYL-3-ISOXAZOLYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is unique due to its combination of isoxazole, thiophene, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H14N4O4S3 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H14N4O4S3/c1-10-9-14(19-24-10)20-27(22,23)12-6-4-11(5-7-12)17-16(25)18-15(21)13-3-2-8-26-13/h2-9H,1H3,(H,19,20)(H2,17,18,21,25) |
InChI Key |
RYEQTTGDPMCPCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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